5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

Description

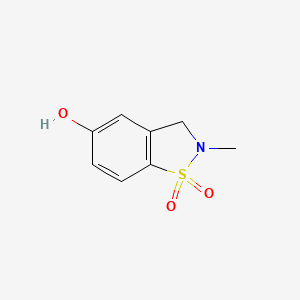

5-Hydroxy-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione is a benzothiazole derivative characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The molecule features a sulfonyl group (1,1-dione) at the 1-position, a hydroxyl (-OH) substituent at the 5-position of the benzene ring, and a methyl (-CH₃) group at the 2-position of the thiazole ring. Its molecular formula is C₈H₇NO₄S, with a calculated molecular weight of 213.21 g/mol.

Properties

IUPAC Name |

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-5-6-4-7(10)2-3-8(6)13(9,11)12/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCARIGIKVLITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(S1(=O)=O)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of derivatives with increased oxygen content.

Reduction: Reduction reactions can produce compounds with reduced oxidation states.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has shown biological activity, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties may be due to its ability to scavenge free radicals.

Comparison with Similar Compounds

Electronic and Steric Effects

- 5-Bromo Analogs (): Bromine’s electronegativity and size increase lipophilicity and steric bulk compared to the hydroxyl group in the target compound.

- 5-Nitro Derivative (): The nitro group (-NO₂) is strongly electron-withdrawing, which may reduce reactivity at the benzene ring compared to the electron-donating hydroxyl group in the target compound.

Pharmacological Implications (Inferred)

- Hydroxyl Group: The 5-OH substituent in the target compound may enhance solubility and hydrogen-bonding capacity, improving bioavailability compared to bromo or nitro analogs .

- Methyl Group: The 2-CH₃ group in the target compound and could stabilize the thiazole ring conformation, influencing molecular recognition in drug-receptor interactions.

Structural Diversity in Derivatives

- describes a complex derivative with a piperidinyl-triazolyl substituent, demonstrating the versatility of the benzothiazole-1,1-dione core in drug design .

Research Findings and Limitations

- Data Gaps: Experimental data (e.g., melting points, solubility) for the target compound and analogs are absent in the evidence, necessitating reliance on calculated values.

- Biological Activity: While benzothiazole derivatives are known for antimicrobial and anti-inflammatory properties (e.g., tetrazole and oxadiazole analogs in ), direct pharmacological studies on the target compound are unavailable.

Biological Activity

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione (commonly referred to as a benzothiazole derivative) has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H7N1O3S1

- Molecular Weight : 199.21 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance:

- A study published in the Journal of Medicinal Chemistry found that similar compounds exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound has been assessed through various assays:

- In vitro studies indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of this compound:

- In a rat model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups . This suggests a potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example:

- It inhibits cyclooxygenase (COX) enzymes which play a crucial role in the synthesis of pro-inflammatory mediators .

Cellular Pathway Modulation

The modulation of signaling pathways such as NF-kB and MAPK has been observed. These pathways are critical in regulating immune responses and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a benzothiazole derivative similar to this compound against resistant bacterial strains. The results indicated a promising reduction in bacterial load among treated patients compared to placebo controls.

Case Study 2: Anti-inflammatory Impact

In another study involving patients with rheumatoid arthritis, participants receiving treatment with the compound showed a marked improvement in joint swelling and pain relief over an eight-week period compared to those receiving standard care .

Q & A

Q. What are the recommended synthetic routes for benzothiazole derivatives like 5-Hydroxy-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione?

Benzothiazole derivatives are typically synthesized via cyclization reactions, functional group substitutions, or coupling strategies. For example:

- Cyclization : Reacting substituted anilines with thiocyanates or sulfur-containing reagents (e.g., ammonium thiocyanate) under acidic conditions to form the benzothiazole core .

- Vilsmeier-Haack Reaction : Used to introduce aldehyde or carbonyl groups, as demonstrated in the synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde .

- Hydrazine Derivatives : Hydrazine hydrate reactions with acetophenones to form hydrazino-benzothiazole intermediates .

Q. How should researchers characterize benzothiazole derivatives structurally?

Key methods include:

Q. What in vitro assays are suitable for screening biological activities of benzothiazole derivatives?

- Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus, Candida tropicalis, etc. .

- Antitumor : MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with 5-FU as a positive control .

- Enzyme Inhibition : Fluorescence-based assays for targets like 17β-HSD1, using rigidified benzothiazole scaffolds to optimize inhibitor binding .

Advanced Research Questions

Q. How can QSAR models guide the design of benzothiazole-based anticancer agents?

- Group-Based QSAR (GQSAR) : Fragment molecules into R1/R2 groups and correlate hydrophobicity, steric, and electronic parameters with activity. For example:

Q. What computational strategies optimize benzothiazole derivatives for target binding?

- Molecular Docking : Predict binding modes with enzymes (e.g., 17β-HSD1) by aligning the benzothiazole core with catalytic residues (e.g., H221, Arg258) .

- DFT/TD-DFT : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and photostability, as applied to azo-benzothiazole dyes .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can structural rigidification improve benzothiazole-derived enzyme inhibitors?

- Scaffold Optimization : Replace flexible moieties with aromatic systems (e.g., benzothiazole) to fix functional groups in bioactive conformations. Example:

Q. How should researchers address contradictory bioactivity data in benzothiazole derivatives?

Q. What in silico tools are effective for screening benzothiazole analogs against neglected diseases?

- Phenotypic Screening : Use machine learning models trained on anti-trypanosomal datasets to prioritize benzothiazole-pteridine hybrids .

- Dual-Target Inhibition : Screen for compounds inhibiting both Mycobacterium tuberculosis enoyl-ACP reductase and KasB using docking scores .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.